Cas no 1431473-04-9 (benzyl (2R,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylate)

Benzyl (2R,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylate is a chiral piperidine derivative featuring a hydroxyl group at the 5-position and a methyl substituent at the 2-position, both in the (R)-configuration. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its stereochemically defined structure enables precise control over reaction outcomes, making it useful for asymmetric synthesis and medicinal chemistry applications. The benzyl carbamate protecting group enhances stability while allowing selective deprotection under mild conditions. The hydroxyl functionality provides a handle for further derivatization, facilitating the construction of complex molecular architectures. This compound is typically supplied with high enantiomeric purity, ensuring reproducibility in research and development workflows.
benzyl (2R,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylate structure
1431473-04-9 structure
Product name:benzyl (2R,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylate
CAS No:1431473-04-9
MF:C7H15NO
MW:129.200102090836
CID:4604210

benzyl (2R,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (3R,6R)-1,6-dimethylpiperidin-3-ol
    • benzyl (2R,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylate
    • Inchi: 1S/C7H15NO/c1-6-3-4-7(9)5-8(6)2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1
    • InChI Key: XINHGUGIHCODEP-RNFRBKRXSA-N
    • SMILES: N1(C)[C@H](C)CC[C@@H](O)C1

benzyl (2R,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS62530-500MG
benzyl (2R,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylate
1431473-04-9 95%
500MG
¥ 5,887.00 2023-03-31
Enamine
EN300-7327842-0.5g
benzyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate
1431473-04-9 95.0%
0.5g
$2017.0 2025-03-11
Enamine
EN300-7327842-2.5g
benzyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate
1431473-04-9 95.0%
2.5g
$4117.0 2025-03-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS62530-250MG
benzyl (2R,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylate
1431473-04-9 95%
250MG
¥ 3,537.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS62530-1G
benzyl (2R,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylate
1431473-04-9 95%
1g
¥ 8,830.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS62530-5G
benzyl (2R,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylate
1431473-04-9 95%
5g
¥ 26,492.00 2023-03-31
Enamine
EN300-7327842-0.25g
benzyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate
1431473-04-9 95.0%
0.25g
$1933.0 2025-03-11
Enamine
EN300-7327842-1.0g
benzyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate
1431473-04-9 95.0%
1.0g
$2101.0 2025-03-11
Enamine
EN300-7327842-5.0g
benzyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate
1431473-04-9 95.0%
5.0g
$6092.0 2025-03-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS62530-250mg
benzyl (2R,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylate
1431473-04-9 95%
250mg
¥3473.0 2024-04-24

Additional information on benzyl (2R,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylate

Benzyl (2R,5R)-5-Hydroxy-2-Methyl-Piperidine-1-Carboxylate: A Comprehensive Overview

Benzyl (2R,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylate, also known by its CAS number 1431473-04-9, is a significant compound in the field of organic chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which are widely studied for their diverse applications in drug design and synthesis. The molecule's structure features a piperidine ring with specific stereochemistry at the 2R and 5R positions, along with a hydroxyl group and a methyl substituent. The benzyl group attached to the carboxylic acid moiety further enhances its chemical versatility.

Recent advancements in synthetic methodologies have enabled the efficient preparation of benzyl (2R,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylate. Researchers have employed asymmetric catalysis and enantioselective synthesis to achieve high yields of this compound with excellent stereochemical control. These methods are particularly valuable for its application in the pharmaceutical industry, where precise stereochemistry is crucial for drug efficacy and safety.

The compound's unique structure has been leveraged in various research areas. For instance, studies have explored its role as a building block in the construction of complex natural products and bioactive molecules. Its piperidine framework serves as a versatile scaffold for modifying functional groups, enabling the creation of novel compounds with potential therapeutic applications. Recent research highlights its utility in the development of neuroprotective agents and anti-inflammatory drugs, where its stereochemistry plays a pivotal role in molecular interactions.

In addition to its synthetic applications, benzyl (2R,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylate has been subjected to detailed spectroscopic and computational studies. These investigations aim to elucidate its electronic properties, conformational preferences, and reactivity under various conditions. Advanced techniques such as X-ray crystallography and molecular dynamics simulations have provided insights into its three-dimensional structure and dynamic behavior, further enhancing our understanding of its chemical reactivity.

The compound's compatibility with modern analytical techniques has also been a focus of recent studies. Researchers have demonstrated its suitability for use in chiral chromatography, enabling efficient separation and analysis of enantiomers. This is particularly important for quality control in pharmaceutical manufacturing, where the presence of unwanted enantiomers can significantly impact drug performance.

Furthermore, benzyl (2R,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylate has shown promise in catalytic processes. Its ability to act as a chiral ligand or catalyst in asymmetric reactions has been explored, opening new avenues for sustainable chemical synthesis. These applications align with current trends toward greener chemistry practices and highlight the compound's potential as a valuable tool in both academic and industrial settings.

In conclusion, benzyl (2R,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylate is a multifaceted compound with significant implications across various domains of chemistry and pharmacology. Its unique structure, coupled with advancements in synthetic and analytical techniques, positions it as a key player in the development of novel therapeutic agents and chemical processes. As research continues to uncover new applications and insights into this compound's properties, its importance in scientific discourse is expected to grow further.

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Amadis Chemical Company Limited
(CAS:1431473-04-9)benzyl (2R,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylate
A1061322
Purity:99%/99%/99%/99%
Quantity:100.0mg/250.0mg/500.0mg/1.0g
Price ($):272.0/435.0/724.0/1087.0